molecular formula C11H11F3O2 B8305612 1-(3-Ethoxy-4-trifluoromethyl-phenyl)-ethanone CAS No. 851263-21-3

1-(3-Ethoxy-4-trifluoromethyl-phenyl)-ethanone

Cat. No. B8305612
M. Wt: 232.20 g/mol
InChI Key: ARRPKUPRRIKFAC-UHFFFAOYSA-N
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Patent
US07446113B2

Procedure details

To a solution of 3-ethoxy-N-methoxy-N-methyl-4-trifluoromethyl-benzamide from step 7 (15.96 g, 58 mmol) in THF (182 mL) at −5° C. was added methylmagnesium bromide (3 M in Et2O, 38.37 mL, 115 mmol). The mixture was stirred at 0° C. for 15 min, then warmed up to 23° C., stirring was continued for further 3 h at 23° C. Cooled to 0° C., 1 N HCl (274 mL) was added dropwise, stirring was continued at 23° C. for 15 min, the mixture was diluted with TBME, the phases were separated, the organic layer was washed with water and brine, dried over MgSO4. Removal of the solvent in vacuum left a yellow solid (13.10 g, 98%), which was used without further purification. MS (EI) 232.2 [M].
Name
3-ethoxy-N-methoxy-N-methyl-4-trifluoromethyl-benzamide
Quantity
15.96 g
Type
reactant
Reaction Step One
Quantity
38.37 mL
Type
reactant
Reaction Step One
Name
Quantity
182 mL
Type
solvent
Reaction Step One
Name
Quantity
274 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:13]=[CH:14][C:15]=1[C:16]([F:19])([F:18])[F:17])[C:7](N(OC)C)=[O:8])[CH3:2].[CH3:20][Mg]Br.Cl>C1COCC1.CC(OC)(C)C>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([C:7](=[O:8])[CH3:20])[CH:13]=[CH:14][C:15]=1[C:16]([F:17])([F:18])[F:19])[CH3:2]

Inputs

Step One
Name
3-ethoxy-N-methoxy-N-methyl-4-trifluoromethyl-benzamide
Quantity
15.96 g
Type
reactant
Smiles
C(C)OC=1C=C(C(=O)N(C)OC)C=CC1C(F)(F)F
Name
Quantity
38.37 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
182 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
274 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed up to 23° C.
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for further 3 h at 23° C
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
Cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at 23° C. for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
the organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuum
WAIT
Type
WAIT
Details
left a yellow solid (13.10 g, 98%), which
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C)OC=1C=C(C=CC1C(F)(F)F)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.